Ethyl 8-hydroxyoctyl octanedioate
Description
Ethyl 8-hydroxyoctyl octanedioate is a synthetic ester derivative of octanedioic acid (suberic acid), featuring an ethyl ester group and an 8-hydroxyoctyl chain. This compound is structurally characterized by:
- Two ester groups: One from ethyl alcohol and another from 8-hydroxyoctanol.
- A medium-chain aliphatic backbone (octanedioate), which influences its solubility, stability, and interaction with other molecules.
Properties
CAS No. |
821015-78-5 |
|---|---|
Molecular Formula |
C18H34O5 |
Molecular Weight |
330.5 g/mol |
IUPAC Name |
1-O-ethyl 8-O-(8-hydroxyoctyl) octanedioate |
InChI |
InChI=1S/C18H34O5/c1-2-22-17(20)13-9-5-6-10-14-18(21)23-16-12-8-4-3-7-11-15-19/h19H,2-16H2,1H3 |
InChI Key |
AETJIXFLHKLKBW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCCCCC(=O)OCCCCCCCCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 8-hydroxyoctyl octanedioate typically involves the esterification of octanedioic acid with 8-hydroxyoctanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester. Common catalysts used in this reaction include sulfuric acid and p-toluenesulfonic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity reactants and efficient separation techniques, such as distillation and crystallization, ensures the production of high-quality ester suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 8-hydroxyoctyl octanedioate undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield octanedioic acid and 8-hydroxyoctanol.
Reduction: Reduction of the ester can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of primary alcohols.
Substitution: The hydroxyl group in the compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid or sulfuric acid, while basic hydrolysis employs sodium hydroxide or potassium hydroxide.
Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent used for the reduction of esters.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and bases such as sodium hydride (NaH).
Major Products Formed
Hydrolysis: Octanedioic acid and 8-hydroxyoctanol.
Reduction: Primary alcohols corresponding to the ester.
Substitution: Various alkylated derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 8-hydroxyoctyl octanedioate has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential role in biochemical pathways and as a substrate for enzyme studies.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals, fragrances, and flavoring agents.
Mechanism of Action
The mechanism of action of ethyl 8-hydroxyoctyl octanedioate involves its interaction with various molecular targets and pathways. The hydroxyl group in the compound can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the ester moiety can undergo hydrolysis, releasing active metabolites that participate in biochemical reactions.
Comparison with Similar Compounds
Dimethyl Octanedioate
- Structure : Contains two methyl ester groups attached to octanedioic acid.
- Key Differences: Ethyl 8-hydroxyoctyl octanedioate has a hydroxylated alkyl chain, enhancing hydrophilicity compared to the fully non-polar methyl groups in dimethyl octanedioate. The ethyl group in the former may slightly increase steric hindrance relative to the smaller methyl groups.
- Occurrence: Dimethyl octanedioate is a common oxidation byproduct in frying oils, formed via esterification of fragmented fatty acids .
Methyl 8-Oxo-Octanoate
- Structure : An oxidized derivative with a ketone group at the 8th carbon.
- Key Differences: The hydroxyl group in this compound allows for hydrogen bonding, whereas the ketone in methyl 8-oxo-octanoate participates in dipole interactions. Methyl 8-oxo-octanoate is more volatile due to its shorter chain and lack of a bulky hydroxyalkyl group.
- Reactivity: Methyl 8-oxo-octanoate is prone to further oxidation, while the hydroxyl group in this compound may undergo esterification or etherification reactions .
N-(8-Hydroxyoctyl)-3,4-Dimethoxybenzamide
- Structure : An amide derivative with a hydroxyoctyl chain and methoxy-substituted aromatic ring (from ).
- The amide group in N-(8-hydroxyoctyl)-3,4-dimethoxybenzamide confers higher thermal stability compared to ester groups, which are more hydrolysis-prone .
- Synthesis : Amides (e.g., ) are typically synthesized via carbodiimide-mediated coupling or acyl chloride reactions, whereas esters like this compound may form via acid-catalyzed esterification.
Data Tables
Table 1: Structural and Functional Comparison
*Calculated based on structural formula.
Table 2: Stability and Reactivity
| Compound | Thermal Stability | Hydrolysis Susceptibility | Oxidation Resistance |
|---|---|---|---|
| This compound | Moderate | High (ester groups) | Moderate (hydroxyl) |
| Dimethyl octanedioate | High | Low | High |
| Methyl 8-oxo-octanoate | Low | Moderate | Low (ketone prone) |
| N-(8-Hydroxyoctyl)-3,4-dimethoxybenzamide | High | Low (amide) | High |
Research Findings and Implications
- Synthetic Utility : this compound’s hydroxyl group makes it a candidate for further functionalization (e.g., crosslinking in polymer chemistry), contrasting with dimethyl octanedioate’s role as a stable marker in food chemistry .
- Industrial Relevance : Unlike N-(8-hydroxyoctyl)-3,4-dimethoxybenzamide, which is tailored for bioactivity (e.g., antimicrobial or receptor-binding applications ), this compound may find use in surfactants or plasticizers due to its balanced hydrophilicity-lipophilicity profile.
- Analytical Challenges : Detection methods for this compound would require GC-MS or LC-MS protocols optimized for hydroxylated esters, similar to those used for oxidized lipids .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
